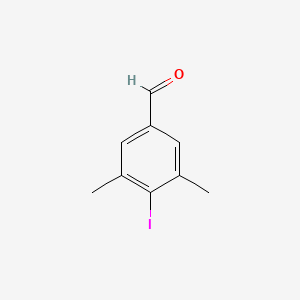

4-Iodo-3,5-dimethylbenzaldehyde

説明

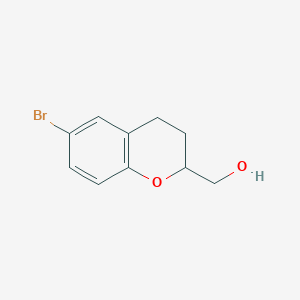

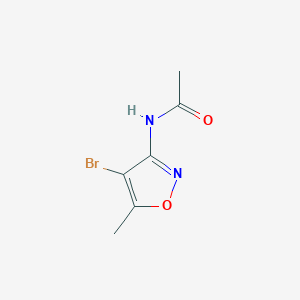

4-Iodo-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9IO. It belongs to the class of organic compounds known as aryl iodides . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 4-Iodo-3,5-dimethylbenzaldehyde involves a multi-step reaction. The reaction conditions involve the use of sodium acetate, acetic acid anhydride, ethanolic H2SO4, and red phosphorus with aqueous HI at 150 °C .Molecular Structure Analysis

The molecular structure of 4-Iodo-3,5-dimethylbenzaldehyde consists of a benzene ring substituted with two methyl groups, an iodine atom, and an aldehyde group . The molecular weight of this compound is 260.07 .科学的研究の応用

Synthesis Methods and Intermediates

One primary scientific application of 4-Iodo-3,5-dimethylbenzaldehyde involves its synthesis as an intermediate for various chemical reactions. For instance, Akula et al. (2002) developed a method to synthesize 2,4-dimethyl-5-iodobenzaldehyde, which is closely related to 4-Iodo-3,5-dimethylbenzaldehyde, as a potential marker for detecting small cell lung carcinoma. This synthesis is significant as it provides large quantities of the compound, which was previously unavailable, demonstrating the compound's role in producing markers for medical diagnostics (Akula, Zhang, & Kabalka, 2002). Additionally, Wu Yu-long (2008) has researched synthesizing 3,5-dimethylbenzaldehyde from mixed xylene and CO, showcasing the compound's utility in organic synthesis processes (Wu Yu-long, 2008).

Spectroscopy and Molecular Structure Analysis

Another application lies in the analysis of molecular structure and dynamics. Tudorie et al. (2013) investigated the microwave spectra of dimethylbenzaldehyde isomers, including 3,5-dimethylbenzaldehyde, to develop theoretical models of asymmetric top molecules. This research provides insight into the molecular dynamics and structure of compounds related to 4-Iodo-3,5-dimethylbenzaldehyde, which is essential for understanding its chemical behavior and potential applications in materials science (Tudorie et al., 2013).

Catalytic Oxidation Processes

Boldron et al. (2005) reported on the selective oxidation of aromatic methyl groups to substituted hydroxybenzaldehydes, emphasizing the importance of such compounds, including 4-Iodo-3,5-dimethylbenzaldehyde, in the pharmaceutical and perfume industries. This research highlights the compound's role in the preparation of valuable intermediates for further chemical synthesis, demonstrating the utility of catalytic oxidation processes in generating key functional groups (Boldron, Gamez, Tooke, Spek, & Reedijk, 2005).

Safety And Hazards

The safety data for 4-Iodo-3,5-dimethylbenzaldehyde indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

特性

IUPAC Name |

4-iodo-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBSLYKPXQFPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-3,5-dimethylbenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine](/img/structure/B3318214.png)

![beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-](/img/structure/B3318322.png)